

ML281: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	ML281	
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This document provides a comprehensive technical overview of the kinase selectivity profile of **ML281**, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). **ML281** has been identified as a valuable chemical probe for studying the cellular functions of STK33. This guide presents available quantitative data, detailed experimental methodologies for kinase inhibition assays, and visual representations of the relevant signaling pathways.

Executive Summary

ML281 is a quinoxalinone-based, low-nanomolar inhibitor of STK33 with a reported IC50 of 14 nM.[1][2][3] It exhibits a high degree of selectivity across the kinome. Profiling against a panel of 83 kinases demonstrated that at a concentration of 1 μ M, **ML281** inhibits only two other kinases, FMS-like tyrosine kinase 3 (FLT3) and Kinase Insert Domain Receptor (KDR, also known as VEGFR2), by more than 25%. This selective profile makes **ML281** a critical tool for elucidating the specific roles of STK33 in cellular processes, particularly in the context of KRAS-dependent cancers, although its role in this area is a subject of ongoing research.[4]

Kinase Selectivity Profile of ML281

The selectivity of **ML281** has been a key focus of its characterization. While the complete quantitative data from the 83-kinase panel screening is not publicly available in the primary literature, the key findings highlight its specificity for STK33.



Table 1: Summary of ML281 Kinase Inhibition Data

Target Kinase	IC50 (nM)	% Inhibition @ 1μΜ	Selectivity Fold (over STK33)	Reference
STK33	14	-	1	[1][2][3]
FLT3	Not Reported	>25%	Not Reported	_
KDR (VEGFR2)	Not Reported	>25%	Not Reported	
Aurora B (AurB)	Not Reported	-	550	[1]
РКА	Not Reported	-	>700	[1]

Note: The detailed quantitative inhibition data for the full 83-kinase panel is cited as being in the supporting information of Weïwer M, et al. ACS Med Chem Lett. 2012;3(12):1034-1038, which is not readily accessible.

Experimental Protocols: Kinase Inhibition Assays

The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like **ML281**. A common method for such profiling is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen[™] Kinase Assay.

Principle of the LanthaScreen™ TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. The assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated, the binding of the terbium-labeled antibody brings it in close proximity to the fluorescein label on the substrate. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal. An inhibitor will prevent substrate phosphorylation, thus reducing the FRET signal.

Materials and Reagents

Recombinant human STK33, FLT3, or KDR kinase



- Appropriate kinase substrate (e.g., a generic peptide or a specific protein)
- LanthaScreen[™] Tb-anti-pSubstrate Antibody
- ATP
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ML281 (or other test compounds) dissolved in DMSO
- 384-well assay plates
- Plate reader capable of time-resolved fluorescence measurements

Assay Procedure

- Compound Preparation:
 - Prepare a serial dilution of ML281 in DMSO. A typical starting concentration is 10 mM.
 - Further dilute the compound in the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
- Kinase Reaction:
 - Add 2.5 μL of the diluted ML281 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 5 μL of a solution containing the kinase and substrate in kinase buffer.
 - \circ Initiate the kinase reaction by adding 2.5 μ L of ATP solution in kinase buffer. The final ATP concentration is typically at or near the Km for the specific kinase.
 - Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes),
 optimized for linear substrate phosphorylation.
- Detection:



- Stop the kinase reaction by adding 10 μL of a detection solution containing the terbiumlabeled antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg2+, thus inhibiting further kinase activity.
- Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding to reach equilibrium.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
 - Calculate the emission ratio (520 nm / 495 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

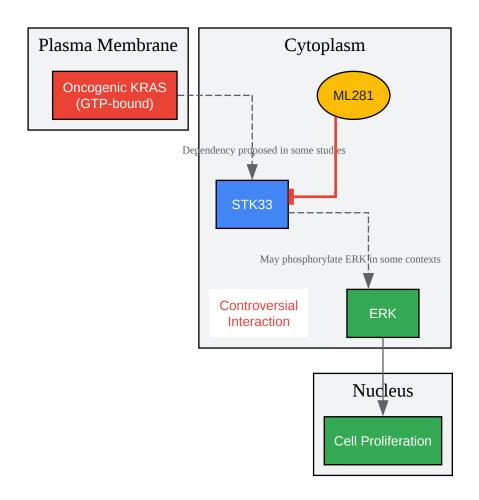
Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways of STK33 and the primary off-target kinases of **ML281**, FLT3 and KDR.

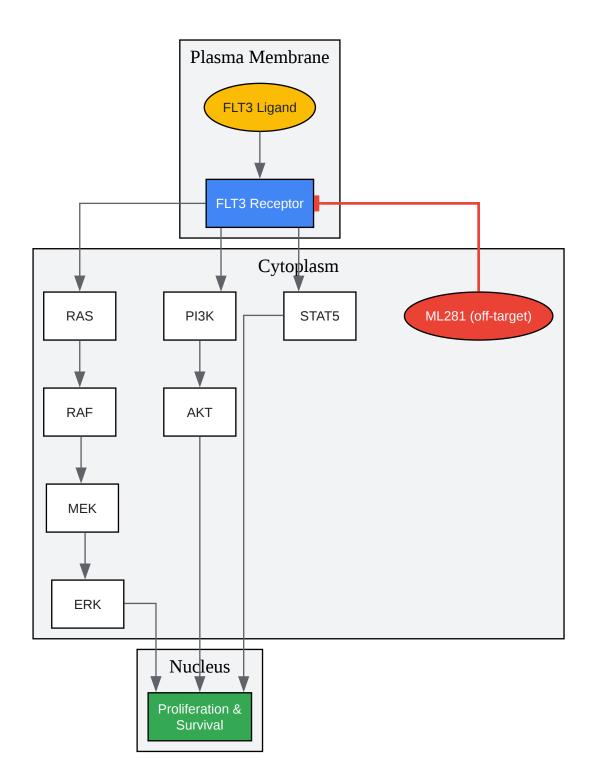
STK33 Signaling Pathway

STK33 has been implicated in cellular processes relevant to cancer, particularly in the context of KRAS mutations. However, its precise role as a synthetic lethal partner with oncogenic KRAS is a subject of debate in the scientific community.[4][5][6]

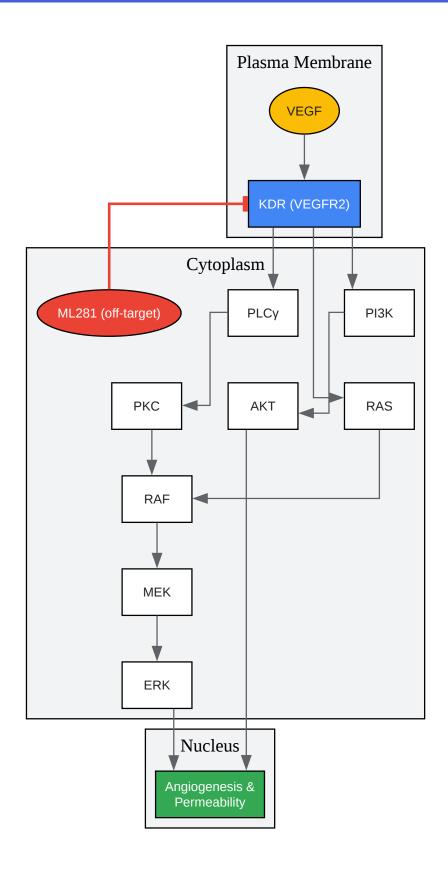












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